molecular formula C8H19NOSi B8663084 4-Tri-methylsilanyloxy-piperidine

4-Tri-methylsilanyloxy-piperidine

Cat. No.: B8663084
M. Wt: 173.33 g/mol
InChI Key: HRWMSAPIORJYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trimethylsilanyloxy-piperidine is a piperidine derivative featuring a trimethylsilanyloxy (-OSi(CH₃)₃) group at the 4-position of the saturated six-membered piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry and organic synthesis due to their conformational flexibility, basicity, and role as scaffolds for bioactive molecules . The trimethylsilanyloxy group is often employed to modulate physicochemical properties, such as lipophilicity, or as a protective group for hydroxyl functionalities during synthetic processes.

Properties

Molecular Formula

C8H19NOSi

Molecular Weight

173.33 g/mol

IUPAC Name

trimethyl(piperidin-4-yloxy)silane

InChI

InChI=1S/C8H19NOSi/c1-11(2,3)10-8-4-6-9-7-5-8/h8-9H,4-7H2,1-3H3

InChI Key

HRWMSAPIORJYLQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1CCNCC1

Origin of Product

United States

Comparison with Similar Compounds

Core Ring Structure

  • 4-Trimethylsilanyloxy-piperidine : Contains a saturated piperidine ring, offering flexibility and basicity (pKa ~11 for piperidine). The 4-position silanyloxy group introduces steric hindrance and electron-withdrawing effects .
  • 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine (): Pyridine core (aromatic, unsaturated) with a trimethylsilyl-ethynyl group. The unsaturated ring reduces basicity (pKa ~5 for pyridine) and increases resonance stabilization, while the ethynyl group enables cross-coupling reactivity .

Substituent Comparison

Compound Core Structure Substituent Key Properties Applications
4-Trimethylsilanyloxy-piperidine Piperidine -OSi(CH₃)₃ (4-position) Enhanced lipophilicity; steric shielding Drug intermediates, protective groups
4-(4-Trifluoromethoxy-phenyl)-piperidine () Piperidine -C₆H₄-O-CF₃ (4-position) Electron-withdrawing; metabolic stability Pharmaceuticals (CNS targets)
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine () Pyridine -C≡C-Si(CH₃)₃ (3-position) Cross-coupling reactivity; steric bulk Catalysis, material science
4-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-pyridine () Pyridine -O-Si(C(CH₃)₃)(CH₃)₂ (pyrrolidine sidechain) Extreme steric hindrance; hydrolytic stability Protective groups, complex synthesis

Steric and Electronic Effects

  • Trimethylsilanyloxy (TMS-O) vs. CF₃-O is strongly electron-withdrawing, enhancing metabolic stability and altering binding affinity in drug-receptor interactions .
  • TMS-O vs. tert-Butyldimethylsilyloxy (TBDMS-O) :
    • TBDMS-O offers greater steric protection and hydrolytic resistance, making it preferable in multi-step syntheses .

Reactivity and Functionalization

  • 4-Trimethylsilanyloxy-piperidine : The silanyloxy group may undergo desilylation under acidic or fluoride-ion conditions, regenerating a hydroxyl group. This property is exploited in protective-group strategies .
  • Piperidin-4-one Derivatives (): The ketone at position 4 enables nucleophilic additions (e.g., Grignard reactions), whereas silanyloxy groups are less reactive but more stable under basic conditions .

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